molecular formula C10H14N2 B164901 N'-(2,4-Dimethylphenyl)-N-methylformamidine CAS No. 33089-74-6

N'-(2,4-Dimethylphenyl)-N-methylformamidine

Cat. No.: B164901
CAS No.: 33089-74-6
M. Wt: 162.23 g/mol
InChI Key: JIIOLEGNERQDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,4-Dimethylphenyl)-N-methylformamidine is an organic compound with the molecular formula C10H14N2. It is a derivative of formamidine, characterized by the presence of a 2,4-dimethylphenyl group and a methyl group attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Semiamitraz primarily targets the A family of G protein-coupled receptors . These receptors are responsible for responses to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .

Mode of Action

Semiamitraz interacts with its targets by acting as a neurotoxicant . It has been shown to be more cytotoxic than its metabolites . The compound and its metabolites are predicted to pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .

Biochemical Pathways

The biochemical pathways affected by Semiamitraz include the Tox21-nuclear receptor signaling and stress response pathways . Semiamitraz and its metabolites interact with diverse receptors within these pathways .

Pharmacokinetics

Based on its chemical properties, it is known to be volatile and almost insoluble in water . It is only slightly mobile with a low potential for leaching to groundwater .

Result of Action

The molecular and cellular effects of Semiamitraz’s action primarily involve neurotoxicity . It has been shown to be cytotoxic in HepG2 cells . The compound and its metabolites are known to be potent neurotoxicants .

Action Environment

The action, efficacy, and stability of Semiamitraz can be influenced by environmental factors. For example, it has been used widely within beehives to control parasitic diseases . Pesticides used for beehive treatments could be incorporated into the honey and accumulate in other hive products . Thus, the health of honeybees and the quality of honey can be impaired by pesticides .

Biochemical Analysis

. .

Biochemical Properties

Semiamitraz plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the inhibition of the activity of monoamine oxidase . This interaction leads to excitation on non-cholinergic synapses of the central nervous system .

Cellular Effects

Semiamitraz has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. It also impacts cellular metabolism, primarily through its interaction with monoamine oxidase .

Molecular Mechanism

The molecular mechanism of action of Semiamitraz involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of monoamine oxidase, leading to excitation on non-cholinergic synapses of the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Semiamitraz change over time. It has been observed that the compound’s stability and degradation are influenced by environmental conditions. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Semiamitraz vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Semiamitraz is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. The primary interaction is with monoamine oxidase .

Transport and Distribution

Semiamitraz is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2,4-Dimethylphenyl)-N-methylformamidine can be synthesized through the reaction of 2,4-dimethylaniline with formamide under specific conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The process can be represented by the following equation:

[ \text{2,4-Dimethylaniline} + \text{Formamide} \rightarrow \text{N’-(2,4-Dimethylphenyl)-N-methylformamidine} ]

Industrial Production Methods

In industrial settings, the production of N’-(2,4-Dimethylphenyl)-N-methylformamidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dimethylphenyl)-N-methylformamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction could produce amines.

Scientific Research Applications

N’-(2,4-Dimethylphenyl)-N-methylformamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: A related compound with similar structural features but different functional groups.

    2,4-Dimethylaniline: A precursor in the synthesis of N’-(2,4-Dimethylphenyl)-N-methylformamidine.

    Amitraz: An acaricide and insecticide with a similar chemical structure.

Uniqueness

N’-(2,4-Dimethylphenyl)-N-methylformamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIOLEGNERQDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51550-40-4 (mono-hydrochloride)
Record name U 40481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1037696
Record name N'-(2,4-Dimethylphenyl)-N-methylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33089-74-6
Record name N′-(2,4-Dimethylphenyl)-N-methylformamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33089-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U 40481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33089-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(2,4-Dimethylphenyl)-N-methylformamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2,4-dimethylphenyl)-N-methylmethanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEMIAMITRAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTZ715OQFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-Dimethylphenyl)-N-methylformamidine
Reactant of Route 2
Reactant of Route 2
N'-(2,4-Dimethylphenyl)-N-methylformamidine
Reactant of Route 3
Reactant of Route 3
N'-(2,4-Dimethylphenyl)-N-methylformamidine
Reactant of Route 4
Reactant of Route 4
N'-(2,4-Dimethylphenyl)-N-methylformamidine
Reactant of Route 5
Reactant of Route 5
N'-(2,4-Dimethylphenyl)-N-methylformamidine
Reactant of Route 6
Reactant of Route 6
N'-(2,4-Dimethylphenyl)-N-methylformamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.